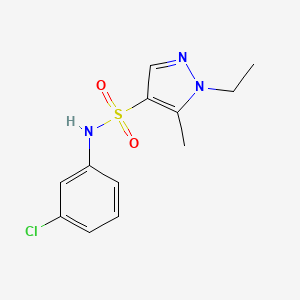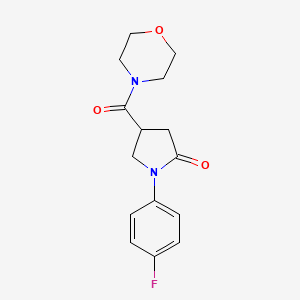
N-(3-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory diseases such as arthritis, osteoarthritis, and rheumatoid arthritis. This drug is known for its selective inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.
Mécanisme D'action
N-(3-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide selectively inhibits COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2 enzyme, this compound reduces inflammation and pain without affecting the production of prostaglandins that are necessary for normal physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects such as reducing inflammation, pain, and fever. It also reduces the production of prostaglandins that cause inflammation and pain. This compound has been shown to have a positive effect on the cardiovascular system by reducing inflammation and oxidative stress. It has also been shown to have a positive effect on the central nervous system by reducing the production of beta-amyloid protein, which is responsible for the formation of plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments include its selective inhibition of COX-2 enzyme, which allows for the study of the specific effects of COX-2 inhibition on various physiological processes. This compound is also widely available and relatively inexpensive, making it a cost-effective option for lab experiments. The limitations of using this compound in lab experiments include its potential for off-target effects, which can affect the interpretation of the results. This compound can also be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(3-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide. One direction is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another direction is the investigation of the potential therapeutic applications of this compound in diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. The use of this compound in combination with other drugs or therapies is also an area of future research. Finally, the investigation of the potential side effects of this compound and the development of strategies to minimize these side effects is also an important area of future research.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves the reaction of 4-sulfamoylbenzoic acid with 3-chloroaniline to form 3-chloro-N-(4-sulfamoylphenyl)aniline, which is then reacted with ethyl acetoacetate and hydrazine hydrate to produce this compound.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that this compound exhibits anti-tumor effects by inhibiting the growth and proliferation of cancer cells and inducing apoptosis. It has also been shown to reduce the risk of Alzheimer's disease by reducing the production of beta-amyloid protein, which is responsible for the formation of plaques in the brain. This compound has also been studied for its cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-1-ethyl-5-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-3-16-9(2)12(8-14-16)19(17,18)15-11-6-4-5-10(13)7-11/h4-8,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRYNNDAHNIRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1-methyl-4-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5337501.png)

![1-({2-chloro-5-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)-4-methylpiperazine](/img/structure/B5337517.png)

![3-methyl-7-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5337542.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5337545.png)
![5-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-2-furamide](/img/structure/B5337553.png)
![N-isopropyl-5-[(2-methylphenoxy)methyl]-2-furamide](/img/structure/B5337559.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5337565.png)
![2-(diethylamino)ethyl 4-({3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5337573.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-7-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5337576.png)

![N-ethyl-N-(2-hydroxyethyl)-6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5337592.png)

